Methallylescaline (MAL) is a high-purity research chemical within the phenethylamine class, specifically a 4-substituted analog of mescaline. It belongs to the 'scaline' family of 3,5-dimethoxy-4-alkoxyphenethylamines, which are primarily utilized as potent and selective agonists for serotonin 5-HT2A receptors in neuroscience and pharmacological studies. Its defining structural feature is the methallyl group at the 4-position, which differentiates its pharmacological profile from mescaline and other close analogs like escaline and allylescaline. This guide provides procurement-relevant evidence for researchers selecting specific ligands for serotonergic receptor studies.
Substituting Methallylescaline with other phenethylamines, even close structural analogs like escaline (4-ethoxy) or allylescaline (4-allyloxy), is inadvisable for achieving reproducible results. Minor modifications to the 4-position alkoxy group cause significant and non-linear changes in key pharmacological parameters, including receptor binding affinity, in-vivo potency, and duration of action. For example, the addition of a single methyl group to the allyl chain (allylescaline vs. methallylescaline) alters the compound's properties. These differences are critical in experimental design, where consistent receptor interaction and predictable pharmacokinetics are paramount. Therefore, specifying Methallylescaline by its CAS number (207740-41-8) is essential for targeted and reproducible serotonergic research.
In in-vitro binding assays, Methallylescaline demonstrates substantially higher affinity for the human 5-HT2A receptor compared to the class benchmark, mescaline. Studies show that extending the 4-alkoxy substituent, as in Methallylescaline, can increase 5-HT2A receptor binding affinity by up to 63-fold relative to mescaline. Methallylescaline (MAL) is among the derivatives with high 5-HT2A receptor affinities (Ki < 1,000 nM), a property directly linked to its high activation potency.
| Evidence Dimension | 5-HT2A Receptor Binding Affinity (Ki) |
| Target Compound Data | High affinity (Ki < 1,000 nM) |
| Comparator Or Baseline | Mescaline (Significantly lower affinity; Ki often in the micromolar range >1,000 nM) |
| Quantified Difference | Up to 63-fold increase in affinity for scaline class vs. Mescaline |
| Conditions | In vitro human receptor binding assays. |
Higher affinity allows for the use of lower concentrations to achieve receptor saturation, reducing potential off-target effects and lowering material costs for binding studies.
Human bioassay data, a primary source for this compound class, indicates Methallylescaline has a significantly higher potency than both mescaline and its close analog escaline. The effective oral dose range for Methallylescaline is reported as 40-65 mg, whereas escaline's range is 40-60 mg and mescaline's is 200-400 mg. This makes Methallylescaline approximately 6 times more potent than mescaline.
| Evidence Dimension | Effective Oral Dose Range (Human) |
| Target Compound Data | 40–65 mg |
| Comparator Or Baseline | Mescaline (200–400 mg), Escaline (40-60 mg) |
| Quantified Difference | ~6x more potent than Mescaline |
| Conditions | Human oral administration (data from Shulgin, 1991). |
Higher potency reduces the quantity of compound required per experiment, lowering procurement costs and simplifying the preparation of dosing solutions for in-vivo animal studies.
Methallylescaline is characterized by a notably long duration of action, reported to be between 12 and 16 hours. This is significantly longer than the typical duration of many other phenethylamines and provides a distinct pharmacokinetic profile. For comparison, while some scalines like allylescaline have a similar duration of 8-12 hours, others are shorter. This extended activity window is a critical parameter for designing long-term behavioral or imaging experiments.
| Evidence Dimension | Duration of Action (Human) |
| Target Compound Data | 12–16 hours |
| Comparator Or Baseline | Many phenethylamines (variable, often shorter); Allylescaline (8-12 hours) |
| Quantified Difference | Potentially 30-50% longer duration than some close analogs. |
| Conditions | Human oral administration (data from Shulgin, 1991). |
The prolonged duration is advantageous for studies requiring sustained receptor engagement, such as long-term electrophysiology recordings or full-day behavioral observation, without the need for redosing.
Due to its high affinity for the 5-HT2A receptor compared to mescaline, Methallylescaline is a cost-effective choice for competitive binding assays and PET imaging studies where achieving high receptor occupancy with minimal compound is critical.
The extended 12-16 hour duration of action makes Methallylescaline a preferred tool for investigating the long-term behavioral consequences of sustained 5-HT2A receptor agonism, eliminating the confounding variables associated with repeated injections of shorter-acting compounds.
As a well-characterized mescaline analog, high-purity Methallylescaline serves as an essential analytical reference standard for developing and validating chromatographic and mass spectrometric methods to identify and quantify novel psychoactive substances.